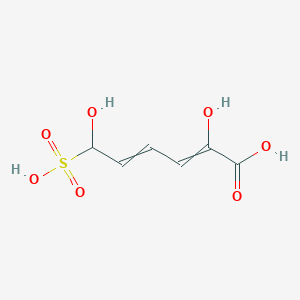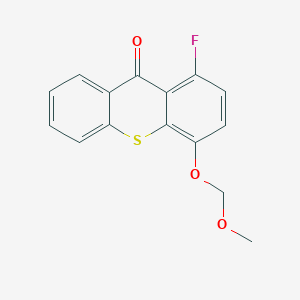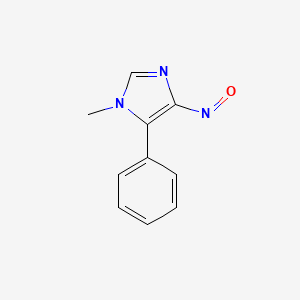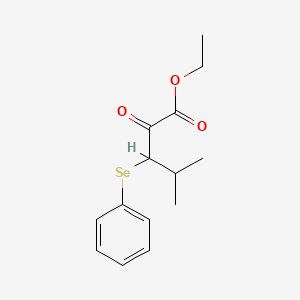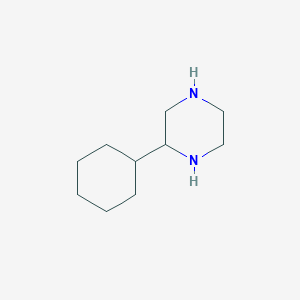
2-Methyl-3-phenylbut-3-ene-2-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-phenylbut-3-ene-2-peroxol is an organic peroxide compound characterized by the presence of a peroxol group attached to a butene structure with methyl and phenyl substituents. Organic peroxides are known for their reactive oxygen-oxygen single bond, which makes them valuable in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenylbut-3-ene-2-peroxol typically involves the reaction of 2-Methyl-3-phenylbut-3-ene with hydrogen peroxide under acidic conditions. The reaction proceeds via the formation of a hydroperoxide intermediate, which is then converted to the peroxol compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure controlled reaction conditions and high yields. The use of catalysts and optimized temperature and pressure conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-phenylbut-3-ene-2-peroxol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can break the peroxide bond, yielding alcohols or ethers.
Substitution: The peroxol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products
The major products formed from these reactions include alcohols, ketones, ethers, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-3-phenylbut-3-ene-2-peroxol has diverse applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions due to its ability to generate free radicals.
Biology: The compound is studied for its potential role in oxidative stress and its effects on biological systems.
Medicine: Research explores its potential as an antimicrobial agent and its effects on cellular processes.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenylbut-3-ene-2-peroxol involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include cellular membranes and enzymes that are susceptible to oxidative damage.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenylbut-3-ene-2-ol: Similar structure but lacks the peroxide group.
2-Methyl-3-phenylbut-3-ene-2-one: Contains a ketone group instead of a peroxol group.
2-Methyl-3-phenylbut-3-ene-2-hydroperoxide: An intermediate in the synthesis of the peroxol compound.
Uniqueness
2-Methyl-3-phenylbut-3-ene-2-peroxol is unique due to its peroxide group, which imparts distinct reactivity and applications compared to similar compounds. Its ability to generate free radicals makes it valuable in polymerization and oxidation processes.
Properties
CAS No. |
108773-57-5 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(3-hydroperoxy-3-methylbut-1-en-2-yl)benzene |
InChI |
InChI=1S/C11H14O2/c1-9(11(2,3)13-12)10-7-5-4-6-8-10/h4-8,12H,1H2,2-3H3 |
InChI Key |
YRLMKHDIBWVNMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=C)C1=CC=CC=C1)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


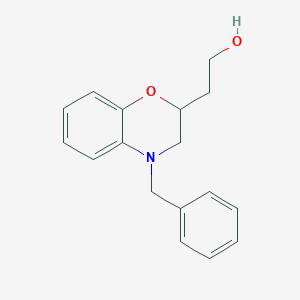
![1-Acetyl-4-[(prop-2-en-1-yl)oxy]-1H-indole-3-carbaldehyde](/img/structure/B14325766.png)
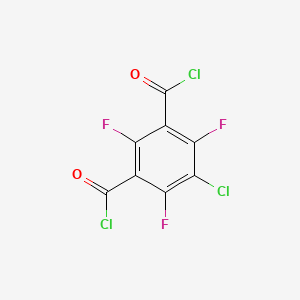
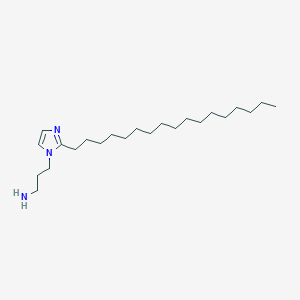
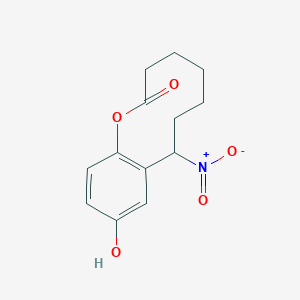
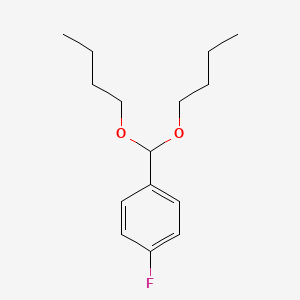
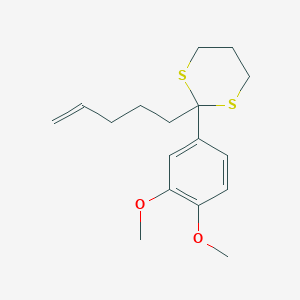
![3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile](/img/structure/B14325792.png)
